molecular formula C13H14ClFN2O2 B1529547 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole CAS No. 1234615-73-6

1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole

Cat. No. B1529547
M. Wt: 284.71 g/mol
InChI Key: FDMNDXALNSVBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole (also known as BFCA) is a small organic molecule that is used in a wide range of scientific applications. It has been studied extensively in the fields of organic synthesis, medicinal chemistry and biochemistry. BFCA is a versatile molecule that has a wide range of uses due to its unique properties. It has a high solubility in many organic solvents, a low melting point and a relatively low boiling point. The molecule is also highly reactive and can be used in a variety of synthetic reactions.

Scientific Research Applications

Synthesis of HIV Inhibitors

1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole is utilized in the synthesis of key intermediates for the development of HIV non-nucleoside reverse transcriptase inhibitors. A notable study describes a robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, an intermediate towards phosphoindole inhibitors, highlighting a five-step synthesis involving Boc protection and regioselective iodination (Mayes et al., 2010).

Fluorescence and Luminescence Studies

The compound is also significant in the study of fluorescence and luminescence properties of organic molecules. For instance, a study on a 7-azaindole adduct of boroxine, which is related to the chemical structure of interest, demonstrates its fluorescence in solution and solid states, offering insights into its application in material science and as a fluorescent probe (Wu et al., 1999).

Organic Synthesis and Chemical Reactivity

The versatility of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole is further evident in its application in organic synthesis, particularly in the development of novel synthetic routes and methodologies. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, utilizing regioselective chlorination of 7-azaindole via N-oxide, underscores the compound’s utility in creating pharmaceutical intermediates (Wang et al., 2006).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 7-azaindole, closely related to 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole, are explored for their potential as HIV-1 attachment inhibitors, demonstrating the critical role of such compounds in developing new therapeutic agents. The structure-activity relationships leading to highly potent HIV-1 inhibitors emphasize the importance of the azaindole core in drug discovery (Regueiro-Ren et al., 2013).

Anion Sensing and Material Science

Moreover, 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole and its derivatives find applications in anion sensing and material science, where their unique electronic and structural properties facilitate the development of selective sensors and advanced materials (Hudson & Wang, 2009).

properties

IUPAC Name

tert-butyl 3-(chloromethyl)-5-fluoropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMNDXALNSVBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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